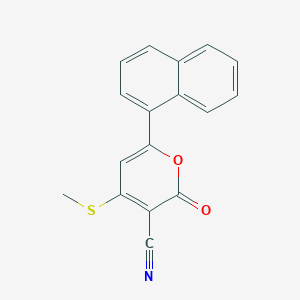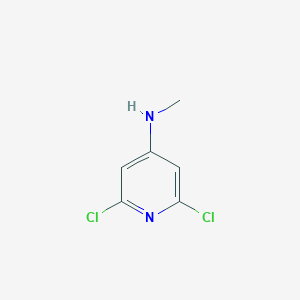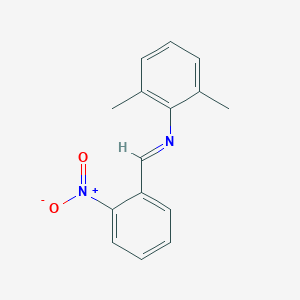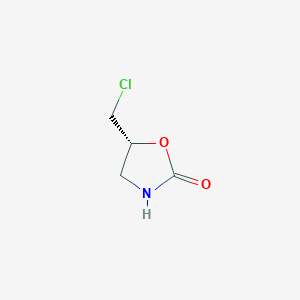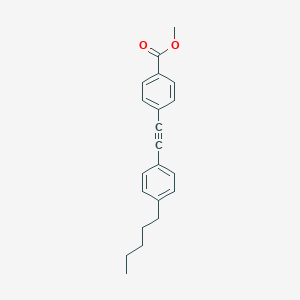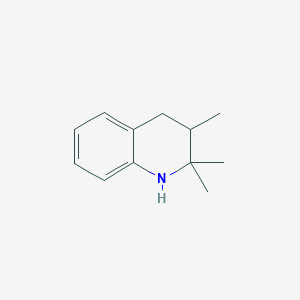
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline (THTMQ) is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. THTMQ has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, Alzheimer's, and Parkinson's.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is not fully understood. However, studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline inhibits the activity of various enzymes such as topoisomerase and acetylcholinesterase. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been shown to have various biochemical and physiological effects. Studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has antioxidant properties and can scavenge free radicals. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is also readily available and can be purchased from various chemical suppliers. However, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has some limitations for lab experiments. It is not soluble in water and requires the use of organic solvents for its preparation. In addition, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is relatively expensive compared to other compounds.
未来方向
There are several future directions for the study of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. One of the major areas of research is the development of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. Further studies are needed to fully understand the biochemical and physiological effects of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. In addition, the potential use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline in combination with other drugs for the treatment of various diseases needs to be explored.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has several potential applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. The development of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline derivatives with improved pharmacological properties and the potential use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline in combination with other drugs for the treatment of various diseases need to be explored.
合成方法
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline can be synthesized through various methods. One of the commonly used methods is the Friedel-Crafts reaction. This reaction involves the reaction of 2,3,3-trimethylindolenine with acrolein in the presence of a Lewis acid catalyst. Another method involves the reduction of 2,3,3-trimethylindolenine with sodium borohydride in the presence of a catalytic amount of palladium on carbon.
科学研究应用
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been extensively studied for its potential use as a drug candidate for various diseases. One of the major research areas is the use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline as an anti-cancer agent. Studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to have potential neuroprotective effects and has been studied for its use in treating Alzheimer's and Parkinson's diseases.
属性
CAS 编号 |
179898-88-5 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,2,3-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3 |
InChI 键 |
ZBHHZYLYNZYQHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
规范 SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
同义词 |
2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



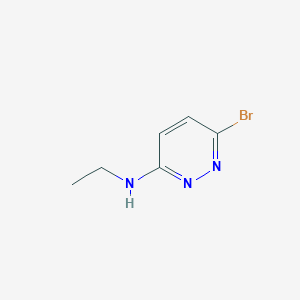
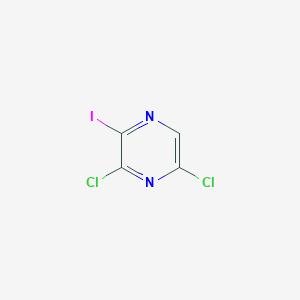
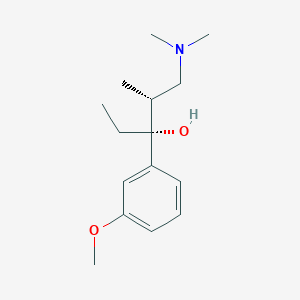
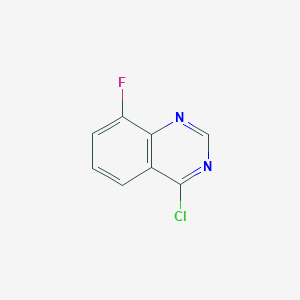

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
